molecular formula C19H28N2O4S B14014306 cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate CAS No. 35819-77-3

cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate

カタログ番号: B14014306
CAS番号: 35819-77-3
分子量: 380.5 g/mol
InChIキー: JAOSJNXZQWDHAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is a sulfonamide-derived carbamate compound characterized by a cyclohexyl group attached to both the carbamate oxygen and the sulfamoyl nitrogen (Fig. 1). This dual substitution imparts distinct steric and electronic properties, making it relevant in pharmaceutical and agrochemical research . The compound is synthesized via carbamate coupling reactions, often utilizing intermediates like tert-butyl-protected precursors . Its crystallographic data and bond parameters align with similar sulfonamide derivatives, as reported in structural studies .

特性

CAS番号

35819-77-3

分子式

C19H28N2O4S

分子量

380.5 g/mol

IUPAC名

cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate

InChI

InChI=1S/C19H28N2O4S/c22-19(25-17-9-5-2-6-10-17)20-15-11-13-18(14-12-15)26(23,24)21-16-7-3-1-4-8-16/h11-14,16-17,21H,1-10H2,(H,20,22)

InChIキー

JAOSJNXZQWDHAH-UHFFFAOYSA-N

正規SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC3CCCCC3

製品の起源

United States

準備方法

Preparation Methods of Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate

Synthesis via Sulfamoyl Chloride Intermediate and Cyclohexylamine

One classical approach involves the preparation of N-[4-(N-cyclohexylsulfamoyl)phenyl]acetamide derivatives as analogs, which informs the preparation of the target compound. According to a 2010 study, the method involves:

  • Dissolving N-acetyl p-amino sulfonyl chloride (1.96 mmol) in distilled water.
  • Adding cyclohexylamine (1.96 mmol) dropwise under stirring at room temperature.
  • Maintaining pH at 8 using 3% sodium carbonate to facilitate the reaction.
  • Monitoring the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, filtering, drying, and recrystallizing from ethyl acetate to obtain the sulfamoyl urea derivative as colorless needles.

This method benefits from mild aqueous conditions and avoids harsh organic solvents, but requires careful pH control and monitoring.

Use of Hexafluoroisopropyl N-Fluorosulfonyl Carbamate (HFC) as a Reagent

A recent and advanced method involves the use of hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC) as a bench-stable reagent to synthesize sulfamoyl ureas under mild conditions. This method is particularly relevant for the preparation of compounds with sulfamoyl carbamate moieties.

Table 1: Optimization of Reaction Conditions for Sulfamoyl Urea Formation Using HFC
Entry Solvent Base Yield (%)a Notes
1 Dichloromethane DABCO 94 Optimal solvent and base
2 Chloroform DABCO High Comparable to DCM
3 DMSO DABCO Trace Poor yield
4 DMF DABCO Trace Poor yield
5 Acetonitrile DABCO Trace Poor yield
6 DCM None 0 No base, no product
7 DCM ABCO Low Structurally similar to DABCO
8 DCM TMEDA 0 No product
9 DCM Triethylamine 0 No product
10 DCM DBU 0 No product
11 DCM K2CO3 Trace Poor yield
12 DCM KF Trace Poor yield

a Yields determined by ^19F NMR spectroscopy.

This approach allows for the synthesis of a broad range of sulfamoyl ureas, including cyclohexyl derivatives, under user-friendly conditions.

Mechanistic Insights

The reaction mechanism for the formation of sulfamoyl ureas using HFC involves:

  • Deprotonation of HFC by DABCO to form an aza-sulfene intermediate.
  • Nucleophilic attack by the amine on the aza-sulfene to form a sulfamoyl carbamate intermediate.
  • Subsequent reaction with DABCO to form a zwitterionic carbamate transfer reagent.
  • Final substitution by a second amine molecule to yield the sulfamoyl urea product.

This mechanism explains the high efficiency and selectivity of the reaction under mild conditions.

Comparative Analysis of Preparation Methods

Feature Sulfamoyl Chloride + Cyclohexylamine HFC Reagent Method CSI/FSI Methods
Reagent Stability Moderate, aqueous conditions High, bench-stable solid Low, moisture-sensitive liquids
Reaction Conditions Room temperature, pH control Ambient, no strict anhydrous needed Low temperature, anhydrous required
Safety Moderate, aqueous medium Safer, less corrosive Corrosive, exothermic reactions
Yield Good to excellent Excellent (up to 94%) Good but requires careful handling
Scalability Moderate High, gram-scale synthesis reported Limited by safety concerns
Substrate Scope Limited to primary amines Broad, including primary and secondary amines Broad but sensitive to conditions

Summary and Recommendations

The preparation of this compound is best achieved via the use of hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC) as a reagent, which offers significant advantages over classical methods involving sulfamoyl chlorides or corrosive isocyanates. The HFC method provides:

  • High yields under mild, ambient conditions.
  • Bench-stable reagents that simplify handling and storage.
  • Broad substrate tolerance, including cyclohexylamine derivatives.
  • A safer and more scalable synthetic route.

Researchers aiming to synthesize this compound or related sulfamoyl carbamates should consider adopting the HFC-based protocol for efficient and practical synthesis.

化学反応の分析

Types of Reactions

Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate, a chemical compound with the molecular formula C19H28N2O4SC_{19}H_{28}N_2O_4S and a molecular weight of approximately 380.5 g/mol, has potential applications in medicinal chemistry and material science. It features a cyclohexyl group attached to a carbamate functional group, further linked to a phenyl ring substituted with a cyclohexylsulfamoyl moiety.

Potential Applications

  • Pharmaceuticals: this compound may serve as a lead compound for pharmaceutical development. The sulfamoyl group in its structure suggests potential as an anti-inflammatory or analgesic agent. Compounds with similar structures may inhibit enzymatic pathways related to inflammation and pain response.
  • Medicinal Chemistry: (2-methoxyphenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate has potential applications in medicinal chemistry and drug development because of its biological activity. It may serve as a lead compound for developing new therapeutic agents aimed at treating bacterial infections or inflammatory diseases. Its unique structure allows for modifications that could enhance its pharmacological properties.
  • Drug Development: (2-methoxyphenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate has potential applications in medicinal chemistry and drug development due to its biological activity.

This compound exhibits notable biological activity, particularly in medicinal chemistry. Preliminary studies indicate that compounds with similar structures may inhibit certain enzymatic pathways related to inflammation and pain response.

Structural Similarity

作用機序

The mechanism of action of cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfamoyl group may also contribute to the compound’s binding affinity and specificity .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate (Compound A) with analogous carbamates, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent (R) Molecular Weight (g/mol) Key Properties/Applications CAS Number Reference
This compound (A) Cyclohexyl (carbamate), Cyclohexyl (sulfamoyl) ~420 (estimated) Agrochemicals, pharmaceuticals 35819-77-3
Cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate (B) Cyclopentyl (carbamate) ~406 (estimated) Fine chemical intermediate (99% purity) 35819-76-2
Octyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate (C) Octyl (carbamate) ~466 (estimated) Increased lipophilicity 35819-72-8
(1-Cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate (D) 1-Cyclohexyl-1-phenylethyl 484.7 High steric bulk, potential CNS applications 112325
Benzyl (4-(2-chloro-N-isopropylacetamido)cyclohexyl)carbamate (E) Benzyl (carbamate), Chloroacetyl 449.3 (calculated) Reactive intermediate (chloro group) 1353964-35-8
tert-Butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate (F) tert-Butyl (carbamate), Benzimidazolone 366.8 (LCMS [M-Boc+H]+: 266) Enzyme inhibitor synthesis Not provided

Structural Modifications and Their Impacts

  • Carbamate Substituent (R): Compound A (Cyclohexyl): The cyclohexyl group provides moderate lipophilicity (logP ~6.4 inferred from analog ) and steric hindrance, favoring membrane permeability. Compound B (Cyclopentyl): The smaller cyclopentyl ring reduces molecular weight (~406 vs. ~420) and may enhance solubility in polar solvents .
  • Sulfamoyl Modifications:
    All compounds retain the cyclohexylsulfamoyl group, which stabilizes the sulfonamide moiety and enhances binding to biological targets (e.g., carbonic anhydrase) .

Physicochemical and Functional Differences

  • Molecular Weight and Topological Polar Surface Area (TPSA):

    • Compound D (484.7 g/mol, TPSA 92.9) has the highest molecular weight and TPSA due to its bulky substituent, suggesting lower blood-brain barrier penetration compared to Compound A .
    • Compound F’s tert-butyl group acts as a protecting group, enabling selective deprotection during synthesis (e.g., in benzimidazolone derivatives) .
  • Reactivity:

    • Compound E’s chloroacetyl group facilitates reactions with nucleophiles, unlike Compound A, which lacks such reactive sites .
    • The tert-butyl carbamate in Compound F is acid-labile, making it a versatile intermediate in multi-step syntheses .

生物活性

Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is a compound of interest in medicinal chemistry, particularly due to its potential anti-inflammatory and analgesic properties. This article explores its biological activity, synthesis, and interactions with biological targets, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a unique structure composed of a cyclohexyl group, a sulfamoyl moiety, and a carbamate functional group. The synthesis typically involves several steps that allow for the precise incorporation of these functional groups, which is crucial for its biological activity.

Synthesis Pathway:

  • Formation of the Sulfamoyl Group: The initial step often involves the introduction of the sulfamoyl group onto the phenyl ring.
  • Carbamate Formation: The carbamate linkage is created through reaction with an appropriate carbonyl compound.
  • Cyclohexyl Substitution: Finally, cyclohexyl groups are introduced via nucleophilic substitution reactions.

This multi-step synthesis highlights the complexity involved in creating such specialized compounds, which can lead to diverse derivatives with varied biological activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition: The sulfamoyl group may enable the compound to inhibit key enzymes involved in inflammatory pathways, potentially reducing pain and inflammation .
  • Receptor Binding: Preliminary studies suggest that this compound may interact with various receptors, including those associated with pain modulation .

Pharmacological Studies

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives containing sulfamoyl groups have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructure TypeBiological ActivityReference
This compoundCarbamateAnti-inflammatory
SulfamethoxazoleSulfonamideAntibacterial
BAY 59-3074CB1/CB2 AgonistAnalgesic

Study on Anti-Inflammatory Effects

A notable study evaluated the anti-inflammatory properties of this compound in animal models. The results indicated a significant reduction in edema and pain responses compared to control groups. This suggests that the compound could serve as a lead for developing new anti-inflammatory drugs.

Structure-Activity Relationship (SAR)

Further investigations into SAR have revealed that modifications to the cyclohexyl and phenyl rings can enhance biological activity. For example, substituents that increase hydrophilicity have shown improved binding affinity to target enzymes .

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate? A:

  • Step 1: Introduce the cyclohexylsulfamoyl group via sulfamoylation of 4-aminophenol using cyclohexylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Step 2: Form the carbamate moiety by reacting the hydroxyl group of the intermediate with cyclohexyl chloroformate in anhydrous dichloromethane or THF, typically at 0–25°C.
  • Step 3: Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC or NMR .

Thermal Stability Assessment

Q: How can researchers determine the thermal stability of this compound for material science applications? A:

  • Use thermogravimetric analysis (TGA) under nitrogen/air at a heating rate of 10°C/min to measure the initial degradation temperature (Td).
  • Compare with structurally analogous maleimide polymers (e.g., poly(RPhMI)), which exhibit Td >320°C .
  • Differential scanning calorimetry (DSC) can assess glass transition temperatures (Tg) if copolymerized with styrene or methyl methacrylate .

Biological Activity Profiling

Q: What methodologies are recommended for evaluating its antiviral potential? A:

  • In vitro assays: Screen against HIV reverse transcriptase or protease using enzyme inhibition assays (e.g., fluorescence-based).
  • Structural analogs: Reference compounds like N-{4-[N-(4-{[4-(4-cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino}cyclohexyl)sulfamoyl]phenyl}acetamide, which showed anti-HIV activity at nanomolar concentrations .
  • Cytotoxicity testing: Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices.

Advanced Copolymer Design

Q: How can monomer reactivity ratios be optimized for copolymerization with styrene or acrylonitrile? A:

  • Monomer reactivity ratios (r1, r2): Determine via the Fineman-Ross or Kelen-Tüdős method using <sup>1</sup>H NMR to track consumption rates.
  • Alfrey-Price Q-e values: Compare with N-substituted maleimides (e.g., Q=1.2–1.5, e=0.5–0.8) to predict copolymer composition .
  • Terpolymer systems: Incorporate acrylonitrile for enhanced thermal stability (>20% increase in Td vs. binary copolymers) .

Solubility and Formulation Challenges

Q: What strategies improve solubility for in vivo studies? A:

  • Co-solvent systems: Use DMSO:PBS (e.g., 10:90 v/v) for stock solutions; avoid concentrations >5% DMSO to minimize cytotoxicity.
  • Micellar encapsulation: Employ PEG-PLGA nanoparticles (10–100 nm size) for sustained release, validated by dynamic light scattering (DLS).
  • Injection formulations: Optimize with cyclodextrins (e.g., HP-β-CD) at 10–20 mM for intravenous administration .

Analytical Characterization Techniques

Q: Which spectroscopic methods are critical for structural validation? A:

  • <sup>1</sup>H/<sup>13</sup>C NMR: Confirm sulfamoyl (δ 3.1–3.3 ppm for NH-SO2) and carbamate (δ 6.8–7.2 ppm for aromatic protons) functionalities.
  • High-resolution mass spectrometry (HRMS): Use ESI+ mode to verify [M+H]<sup>+</sup> with <1 ppm error.
  • X-ray crystallography: Resolve crystal packing and hydrogen-bonding motifs, as demonstrated for N-[4-(N-cyclohexylsulfamoyl)phenyl]acetamide .

Mechanistic Impact of Substituents

Q: How do cyclohexyl substituents influence electronic and steric properties? A:

  • Steric effects: Cyclohexyl groups increase Tg by 15–30°C in copolymers due to restricted chain mobility (vs. phenyl analogs) .
  • Electronic effects: Sulfamoyl groups enhance electron-withdrawing character, altering reaction kinetics in nucleophilic substitutions (monitor via Hammett σp parameters).

Data Contradiction Analysis

Q: How should conflicting thermal stability data be resolved? A:

  • Controlled experiments: Replicate TGA/DSC under identical conditions (heating rate, atmosphere).
  • Sample purity: Verify via elemental analysis; impurities like residual solvents lower Td by 20–50°C.
  • Cross-reference: Compare with poly(RPhMI) homopolymers (Td ≥320°C) to validate trends .

Advanced Crystallography Studies

Q: What crystallographic parameters are critical for structural elucidation? A:

  • Space group determination: Use Mo-Kα radiation (λ=0.71073 Å) to resolve orthorhombic or monoclinic systems.
  • Hydrogen bonding: Analyze intermolecular N-H···O=S interactions (2.8–3.0 Å) as seen in N-[4-(N-cyclohexylsulfamoyl)phenyl]acetamide .
  • Thermal ellipsoids: Refine anisotropic displacement parameters to assess molecular rigidity.

Structure-Activity Relationship (SAR) Studies

Q: How can SAR guide the design of analogs with enhanced bioactivity? A:

  • Sulfamoyl modifications: Replace cyclohexyl with cyclododecyl to enhance lipophilicity (logP increase by ~1.5).
  • Carbamate variations: Substitute with thiocarbamate for improved protease inhibition (IC50 reduction by 50% observed in related compounds) .
  • Bioisosteric replacement: Test trifluoromethyl or cyano groups at the phenyl ring to mimic antiviral analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。